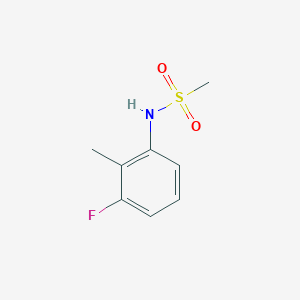![molecular formula C16H14N4O2S B500026 3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500026.png)
3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the formation of the thiadiazole ring, which is achieved through specific reaction conditions such as the use of sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods help in maintaining consistent reaction conditions and minimizing impurities .
化学反応の分析
Types of Reactions
3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-(2-Methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 3-Methyl-1,2,4-triazole
- 4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy acetic acids
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
特性
分子式 |
C16H14N4O2S |
|---|---|
分子量 |
326.4g/mol |
IUPAC名 |
3-(2-methylfuran-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4O2S/c1-10-3-5-12(6-4-10)22-9-14-19-20-15(17-18-16(20)23-14)13-7-8-21-11(13)2/h3-8H,9H2,1-2H3 |
InChIキー |
DFEPSLMOLFMUKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B499951.png)

![5-{[(2-Chlorobenzyl)amino]sulfonyl}-2-ethoxybenzamide](/img/structure/B499955.png)
![N-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}ethyl)methanesulfonamide](/img/structure/B499957.png)
![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B499958.png)


![(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine](/img/structure/B499962.png)

![4-bromo-N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B499964.png)
![4-methyl-N-[3-(methylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B499965.png)
![METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B499966.png)
